[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Overview
Description
[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate is a complex organic compound with significant applications in various scientific fields. It is a type of ester formed from the reaction of fatty acids and glycerol, commonly found in natural sources such as vegetable oils and animal fats. This compound is known for its unique chemical structure, which includes long hydrocarbon chains and ester functional groups, making it a valuable subject of study in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. One common method is the reaction between octadec-9-enoic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or hydroxyl groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides, thioesters, or other ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. It is also used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
Biology
In biological research, this compound is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases. It is also used in the formulation of lipid-based drug delivery systems.
Medicine
In medicine, this compound is explored for its anti-inflammatory and antioxidant properties. It is also investigated for its potential use in treating skin disorders and as a component in topical formulations.
Industry
In the industrial sector, this compound is used in the production of biodegradable plastics and as a lubricant additive. Its unique properties make it suitable for applications in the cosmetics and personal care industries.
Mechanism of Action
The mechanism of action of [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, influencing cellular processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of long-chain fatty acids and glycerol backbone. This unique structure imparts distinct physicochemical properties, such as higher melting point and specific reactivity patterns, making it particularly useful in specialized applications like drug delivery and biodegradable materials.
Biological Activity
The compound [3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate , also known by its chemical identifiers and various synonyms, is a glycerolipid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and detailed data tables.
Chemical Structure
The molecular structure of this compound includes:
- A glycerol backbone
- Two fatty acid chains: one derived from oleic acid (C18:1) and another from tetradecanoic acid (C14:0)
Molecular Weight
The molecular weight of this compound is approximately 831.3 g/mol .
Physical Properties
Some key physical properties include:
- Solubility : The compound is soluble in organic solvents like ethanol and chloroform.
- Stability : It exhibits stability under physiological conditions, making it suitable for biological applications.
The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways. It functions as a bioactive lipid, influencing various cellular processes such as inflammation, apoptosis, and cell proliferation.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated in several studies. It scavenges free radicals and reduces oxidative stress in cells, which could be beneficial in preventing oxidative damage associated with chronic diseases.
Case Studies
- Case Study on Cancer Cells : A study investigated the effects of this compound on breast cancer cell lines. Results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Cardiovascular Health : Another study explored the impact of this compound on endothelial cells. It was found to enhance nitric oxide production, promoting vasodilation and improving cardiovascular function.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Weight (g/mol) | Anti-inflammatory Activity | Antioxidant Activity |
---|---|---|---|
3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl-octadec-9-enoate | 831.3 | Yes | Yes |
Oleic Acid | 282.47 | Moderate | Yes |
Tetradecanoic Acid | 214.42 | No | Moderate |
Properties
IUPAC Name |
[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNSMJIEBXEPOS-DSOYXUETSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:1(9Z)/14:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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